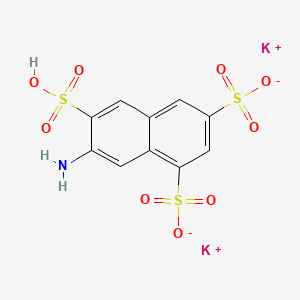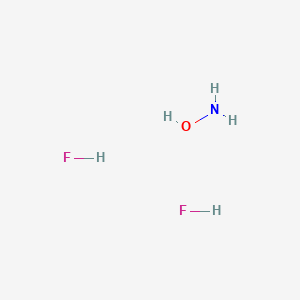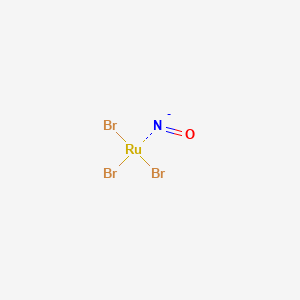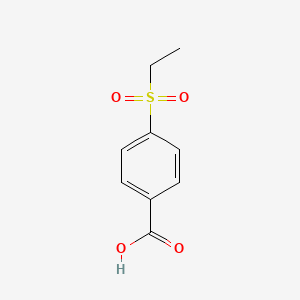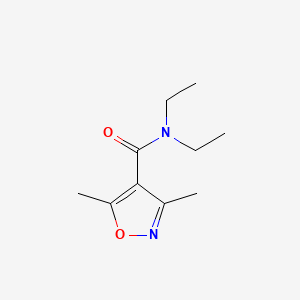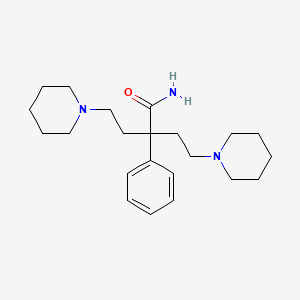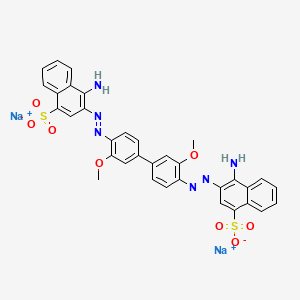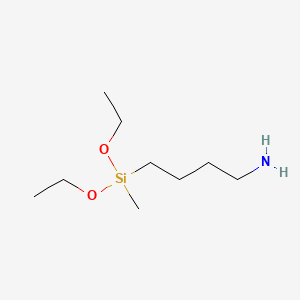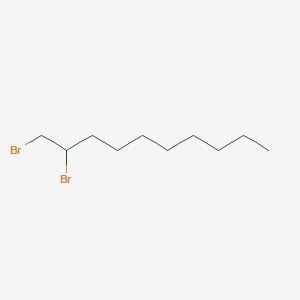
2,5-Di-tert-butylfuran
Overview
Description
2,5-Di-tert-butylfuran is a chemical compound with the molecular formula C12H20O . It has a molecular weight of 180.29 .
Synthesis Analysis
The synthesis of 2,5-Di-tert-butylfuran can be achieved from 2-TERT-BUTYLFURAN and tert-Butanol . Another method involves the alkylation of furan with tert-butanol in the presence of the strongly acid cation exchanger amberlyst 15 . This method is significantly simpler than the traditional Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of 2,5-Di-tert-butylfuran consists of 12 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The alkylation of furan with tert-butanol in the presence of the strongly acid cation exchanger amberlyst 15 results in the formation of 2,5-Di-tert-butylfuran . The reaction can be accomplished in two variants .Physical And Chemical Properties Analysis
2,5-Di-tert-butylfuran has a boiling point of 210.05°C and a density of 0.8370 . Its refractive index is 1.4369 .Scientific Research Applications
Thermochemical Properties : A study by Verevkin and Welle (1998) focused on the thermochemical properties of 2,5-di-tert-butylfuran. They measured the standard molar enthalpies of vaporization and formation at 298.15 K using combustion calorimetry. These findings are crucial in understanding the compound's behavior under different thermal conditions, which can be applicable in various industrial processes (Verevkin & Welle, 1998).
Degradation Pathway in Batteries : Chen and Amine (2007) investigated the degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a compound closely related to 2,5-Di-tert-butylfuran, in lithium-ion batteries. Their research is significant for improving battery safety and efficiency, especially in high-potential scenarios (Chen & Amine, 2007).
- handling and storage of similar compounds (Das & Shu, 2016).
Alkylation and Isomerization : Research by Shuikin et al. (1967) on the alkylation of furan with isobutene, including derivatives like 2,5-Di-tert-butylfuran, revealed insights into the reaction process and product distribution under different conditions. This study has implications for chemical synthesis and industrial applications involving furan compounds (Shuikin et al., 1967).
Oxidation of Biomass-Derived Compounds : Gao et al. (2015) studied the oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid, a process in which 2,5-Di-tert-butylfuran derivatives could potentially play a role. This research is significant for the development of sustainable chemistry and the utilization of biomass (Gao et al., 2015).
Antioxidant Activity : Shakir, Ariffin, and Abdulla (2014) synthesized new oxadiazoles bearing 2,6-Di-tert-butylphenol moieties and evaluated their antioxidant activity. Such studies contribute to the understanding of the antioxidant properties of various substituted furans, including 2,5-Di-tert-butylfuran (Shakir, Ariffin, & Abdulla, 2014).
Production of Bio-Based Polyester Monomer : Zhang et al. (2015) discussed the production of 2,5-furandicarboxylic acid from lignocellulosic biomass. This research highlights the potential use of 2,5-Di-tert-butylfuran derivatives in creating sustainable polyester materials (Zhang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,5-ditert-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFPVDATVVDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197312 | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-butylfuran | |
CAS RN |
4789-40-6 | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

